2-Hydroxylamino-4,6-dinitrotoluene

Enzymology Nitroreductase Biotransformation

This certified reference material (CRM) of 2-Hydroxylamino-4,6-dinitrotoluene (2-HADNT) is essential for environmental and forensic laboratories quantifying TNT degradation pathways. Unlike its positional isomer 4-HADNT, 2-HADNT exhibits distinct regioselectivity in glucosylation and divergent abiotic reaction kinetics, making authentic standards critical for accurate method validation and fate modeling. Ensure experimental integrity with this high-purity standard.

Molecular Formula C7H7N3O5
Molecular Weight 213.15 g/mol
CAS No. 59283-76-0
Cat. No. B1238210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxylamino-4,6-dinitrotoluene
CAS59283-76-0
Synonyms2-HADNT
2-hydroxylamino-4,6-dinitrotoluene
Molecular FormulaC7H7N3O5
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
InChIInChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3
InChIKeyKONVLHWTMAMGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxylamino-4,6-dinitrotoluene (CAS 59283-76-0): Key Intermediate for Nitroaromatic Biotransformation and Environmental Fate Research


2-Hydroxylamino-4,6-dinitrotoluene (2-HADNT, also abbreviated as 2HA46DNT) is a member of the nitrotoluene class, characterized by a hydroxylamino group at the 2-position and nitro groups at the 4- and 6-positions of the toluene ring [1]. It is a primary, unstable reductive intermediate in the microbial and plant-mediated biotransformation of the explosive 2,4,6-trinitrotoluene (TNT) [2], and is also identified as a side metabolite during the biological reduction of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) by certain bacteria [3].

Why 2-Hydroxylamino-4,6-dinitrotoluene Cannot Be Substituted by Other Nitroaromatic Intermediates in TNT Degradation Studies


The common practice of substituting one nitroaromatic degradation intermediate for another in experimental systems is scientifically invalid due to profound differences in regioselectivity, abiotic reaction kinetics, and inherent chemical stability. While 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) and its positional isomer 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT) are both initial products of TNT reduction, their subsequent transformation pathways diverge significantly [1]. For example, 2-HADNT exhibits a distinct regioselectivity in glucosylation reactions compared to its isomer [2]. Furthermore, the intrinsic instability of these hydroxylamino intermediates—which complicates their isolation and quantitation [3]—dictates that experimental outcomes are highly sensitive to the precise chemical identity of the compound used. Using a generic or incorrect isomer will therefore yield misleading kinetic, toxicity, and pathway elucidation data.

Quantitative Evidence Differentiating 2-Hydroxylamino-4,6-dinitrotoluene from Closest Analogs


Regioselectivity of Enzymatic TNT Reduction: Preferential Formation of the 4-Hydroxylamino Isomer

In the enzymatic reduction of TNT by carbon monoxide dehydrogenase (CODH) from Clostridium thermoaceticum, two monohydroxylamino derivatives are formed: 2HA46DNT and its positional isomer 4HA26DNT. The reaction exhibits clear regioselectivity, with 4HA26DNT identified as the dominant isomer [1]. This indicates that the target compound, 2HA46DNT, is the minor product in this specific enzymatic system.

Enzymology Nitroreductase Biotransformation

Kinetic Analysis of Abiotic Transformation in Plant Systems: 2HA46DNT Shows Comparable First-Order Decay Rate to 4HA26DNT

In phytotransformation studies using Myriophyllum aquaticum, both 2HA46DNT and 4HA26DNT were identified as initial intermediates of TNT transformation. The abiotic transformation of both compounds was monitored, and kinetic analysis using pseudo-first-order models was performed [1]. The first-order rate constants (k) for the abiotic transformation of 2HA46DNT and 4HA26DNT were determined to be similar, indicating that while their formation may be regioselective, their subsequent abiotic decay rates in this aqueous plant system are comparable.

Phytoremediation Environmental Fate Kinetics

Conformational Flexibility: 2-HADNT Exhibits a Low Energy Barrier for Orthogonal Conformation of 6-NO2 Group

Quantum mechanical analysis using B3LYP and MP2 methods revealed that in 2-HADNT, the 6-NO₂ group twists out of plane relative to the benzene ring, while the 4-NO₂ group remains coplanar [1]. A key differentiating feature is the low energy barrier to achieving an orthogonal conformation, calculated to be only 3.8 kcal/mol [1]. This is in contrast to the parent compound, TNT, where steric hindrance from all three nitro groups restricts such conformational freedom.

Computational Chemistry Molecular Modeling Structure-Activity Relationship

Instability as a Defining Characteristic: 2-HADNT Spontaneously Degrades in Water and is Accelerated by Heat and Oxygen

2-HADNT and its isomer 4-HADNT are both recognized as unstable products that are difficult to analyze by conventional GC-MS or LC-MS [1]. Both compounds were found to dissolve in distilled water and spontaneously break down over time. Their degradation is accelerated by heat treatment (increasing temperatures) and the presence of dissolved oxygen [1]. This inherent instability necessitates specialized handling and analytical protocols, such as the one-step TLC and laser TOF-MS method described for their isolation and identification [1].

Analytical Chemistry Stability Sample Handling

Specific Reactivity in Glucosylation: 2-HADNT is a Substrate for C-Glucosylation, Distinct from O-Glucosylation of its Isomer

In plant detoxification pathways, specific UDP-glucosyltransferases act on 2-HADNT to form a C-glucoside [1]. This reaction is distinct from the O-glucosylation observed for the isomer 4-HADNT [2]. This substrate specificity highlights a functional divergence between the two positional isomers in biological systems, with 2-HADNT serving as a specific substrate for C-glycosyltransferases.

Plant Metabolism Detoxification Glycosyltransferase

Comparative Mutagenicity: 2HA4NT is Mutagenic in the Ames Test, but Less Stable than 4HA2NT

In a study of nitroaromatic degradation compounds, monohydroxylamino intermediates derived from dinitrotoluenes were tested for mutagenicity using the Ames test (Salmonella typhimurium TA100). The compound 2-hydroxylamino-4-nitrotoluene (2HA4NT) was found to be mutagenic, as were the related isomers 4HA2NT and 2HA6NT [1]. Notably, 4HA2NT was reported as the most stable derivative, whereas 2HA4NT and 2HA6NT were less stable [1]. This indicates that within this class, stability and mutagenicity are not directly correlated, and that 2HA4NT possesses a distinct combination of properties.

Toxicology Genotoxicity Bioremediation

Validated Research and Industrial Applications for 2-Hydroxylamino-4,6-dinitrotoluene (CAS 59283-76-0)


Authentic Analytical Standard for TNT Metabolite Identification and Quantitation

2-HADNT is an essential certified reference material for environmental and forensic laboratories tasked with identifying and quantifying TNT degradation products in soil, groundwater, and plant tissues. Its use as an authentic standard is mandated for accurate peak assignment in HPLC, LC-MS/MS, and GC-MS methods, given the co-elution potential and similar mass spectra of its positional isomer 4-HADNT [1]. The compound's inherent instability [2] also makes it a critical standard for validating sample preservation and extraction protocols.

Substrate for Studying Regioselective Enzymatic Reduction and Glucosylation

This compound is a key substrate for biochemical research investigating the regioselectivity of nitroreductases and glucosyltransferases. Studies have shown that different enzyme systems (e.g., CO dehydrogenase from C. thermoaceticum vs. XenB from P. fluorescens) produce different ratios of 2-HADNT and 4-HADNT [3]. Furthermore, 2-HADNT is specifically recognized by plant C-glucosyltransferases, making it an essential probe for elucidating plant detoxification pathways for xenobiotics [4].

Kinetic Tracer in Phytoremediation and Bioremediation Pathway Elucidation

2-HADNT is used as a starting material or intermediate tracer in laboratory-scale microcosm and mesocosm experiments designed to map the complete degradation pathway of TNT in plants and microorganisms. By spiking systems with authentic 2-HADNT, researchers can directly measure its abiotic and biotic transformation rates and identify its downstream products (e.g., 2-amino-4,6-dinitrotoluene, azoxytoluenes) without the confounding effects of upstream TNT reduction [5]. This is critical for developing and validating predictive models of contaminant fate.

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